trans-Hydroxy Glimepiride

概要

説明

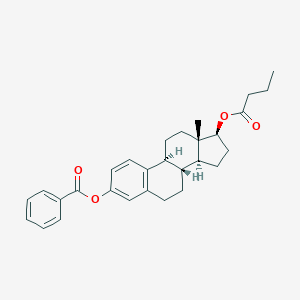

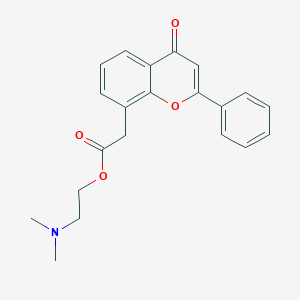

トランス-ヒドロキシグリメピリド: は、スルホニル尿素系の薬物であるグリメピリドの代謝産物です。主に、膵臓のβ細胞からのインスリン分泌を促進することにより、2型糖尿病を管理するために使用されます。 この化合物は、トランス配置におけるヒドロキシル基の存在によって特徴付けられており、これはシス対応物とは異なります .

準備方法

合成経路と反応条件: トランス-ヒドロキシグリメピリドの合成には、グリメピリドのヒドロキシル化が含まれます。これは、特定の試薬や触媒の使用など、さまざまな合成経路を通じて達成できます。 一般的な方法の1つは、グリメピリドをトランス-1-イソシアナト-4-メチルシクロヘキサンまたはアルキルクロロホルメートで処理し、続いてトランス-4-メチルシクロヘキシルアミンと反応させることです .

工業生産方法: トランス-ヒドロキシグリメピリドの工業生産は、通常、収率と純度が高いことを保証するための最適化された反応条件を使用した、大規模な化学合成を伴います。 このプロセスには、最終製品を得るために、溶媒抽出、結晶化、精製などの手順が含まれる場合があります .

化学反応の分析

反応の種類: トランス-ヒドロキシグリメピリドは、以下を含むさまざまな化学反応を起こします。

酸化: ヒドロキシル基は酸化されて対応するケトンまたはアルデヒドを生成できます。

還元: この化合物は、ヒドロキシル基を除去するために還元することができ、親のグリメピリドが生成されます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が使用されます。

主要な製品:

酸化: ケトンまたはアルデヒドの生成。

還元: グリメピリドの生成。

置換: さまざまな置換誘導体の生成.

科学研究への応用

化学: トランス-ヒドロキシグリメピリドは、さまざまな誘導体とアナログを調製するための中間体として、合成化学で使用されます。 これは、ヒドロキシル化反応とその生物活性への影響を研究するためのモデル化合物として役立ちます .

生物学と医学: 生物学および医学研究では、トランス-ヒドロキシグリメピリドは、その薬物動態的および薬力学的特性について研究されています。これは、人間の体におけるグリメピリドの代謝と生体変換を調査するために使用されます。 さらに、糖尿病および関連する代謝性疾患の管理における潜在的な治療効果について検討されています .

産業: 製薬業界では、トランス-ヒドロキシグリメピリドは、新しい抗糖尿病薬の開発に使用されます。 また、グリメピリド製剤の純度と効力を確認するための品質管理および分析方法にも使用されます .

科学的研究の応用

Chemistry: trans-Hydroxy glimepiride is used in synthetic chemistry as an intermediate for the preparation of various derivatives and analogs. It serves as a model compound for studying hydroxylation reactions and their effects on biological activity .

Biology and Medicine: In biological and medical research, this compound is studied for its pharmacokinetic and pharmacodynamic properties. It is used to investigate the metabolism and biotransformation of glimepiride in the human body. Additionally, it is explored for its potential therapeutic effects in managing diabetes and related metabolic disorders .

Industry: In the pharmaceutical industry, this compound is used in the development of new antidiabetic drugs. It is also employed in quality control and analytical methods to ensure the purity and efficacy of glimepiride formulations .

作用機序

トランス-ヒドロキシグリメピリドは、膵臓のβ細胞からのインスリン放出を刺激することによりその効果を発揮します。これは、β細胞膜のATP感受性カリウムチャネルを阻害することにより、細胞の脱分極とそれに続くインスリン分泌につながります。 この化合物は、細胞内インスリン受容体の活性も高め、末梢組織へのグルコース取り込みを促進します .

類似の化合物との比較

類似の化合物:

シス-ヒドロキシグリメピリド: ヒドロキシル基の空間配置が異なる、ヒドロキシグリメピリドのシス異性体。

グリメピリド: ヒドロキシル基のない親化合物。

その他のスルホニル尿素: グリピザイドやグリブリドなど、インスリン分泌を促進しますが、薬物動態プロファイルが異なります.

独自性: トランス-ヒドロキシグリメピリドは、その代謝安定性と生物活性に影響を与える、特定のヒドロキシル化パターンによって特徴付けられます。 シス異性体と比較して、トランス-ヒドロキシグリメピリドは、異なる薬物動態的特性と治療効果を示す可能性があります .

類似化合物との比較

cis-Hydroxy Glimepiride: The cis isomer of hydroxy glimepiride, which differs in the spatial arrangement of the hydroxyl group.

Glimepiride: The parent compound without the hydroxyl group.

Other Sulfonylureas: Such as glipizide and glyburide, which also stimulate insulin secretion but differ in their pharmacokinetic profiles.

Uniqueness: trans-Hydroxy glimepiride is unique due to its specific hydroxylation pattern, which influences its metabolic stability and biological activity. Compared to its cis isomer, this compound may exhibit different pharmacokinetic properties and therapeutic effects .

特性

IUPAC Name |

4-ethyl-N-[2-[4-[[4-(hydroxymethyl)cyclohexyl]carbamoylsulfamoyl]phenyl]ethyl]-3-methyl-5-oxo-2H-pyrrole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N4O6S/c1-3-21-16(2)14-28(22(21)30)24(32)25-13-12-17-6-10-20(11-7-17)35(33,34)27-23(31)26-19-8-4-18(15-29)5-9-19/h6-7,10-11,18-19,29H,3-5,8-9,12-15H2,1-2H3,(H,25,32)(H2,26,27,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUNQMQLWOOVHKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20155602 | |

| Record name | Hydroxyglimepiride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20155602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127554-89-6, 600177-94-4 | |

| Record name | Hydroxyglimepiride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127554896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyglimepiride, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0600177944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyglimepiride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20155602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYGLIMEPIRIDE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WVY9QXS57P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(15R)-17-ethyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaene](/img/structure/B158784.png)